molecular formula C9H12F2N2O B2439687 N-[(1R)-1-Cyanopropyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide CAS No. 2173908-23-9

N-[(1R)-1-Cyanopropyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide

Cat. No.: B2439687
CAS No.: 2173908-23-9
M. Wt: 202.205
InChI Key: MFTNEZMSPWXQAQ-XPJFZRNWSA-N
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Description

N-[(1R)-1-Cyanopropyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide is a chemical compound with a unique structure that includes a cyclopropane ring substituted with a cyanopropyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-Cyanopropyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide typically involves the reaction of a suitable cyclopropane precursor with cyanopropyl and difluoromethyl groups. One common method involves the nucleophilic substitution of a bromocyclopropane derivative with a cyanopropyl nucleophile under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-Cyanopropyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopropyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation.

    Substitution: Sodium hydride in dimethylformamide, organolithium reagents.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1R)-1-Cyanopropyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1R)-1-Cyanopropyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Fenvalerate: A pyrethroid insecticide with a similar cyclopropane structure but different substituents.

    Etofenprox: Another pyrethroid with a cyclopropane ring and different functional groups.

Uniqueness

N-[(1R)-1-Cyanopropyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide is unique due to its specific combination of a cyanopropyl group and difluoromethyl substituents on the cyclopropane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .

Properties

IUPAC Name

N-[(1R)-1-cyanopropyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O/c1-3-6(4-12)13-7(14)8(2)5-9(8,10)11/h6H,3,5H2,1-2H3,(H,13,14)/t6-,8?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTNEZMSPWXQAQ-XPJFZRNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1(CC1(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C#N)NC(=O)C1(CC1(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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